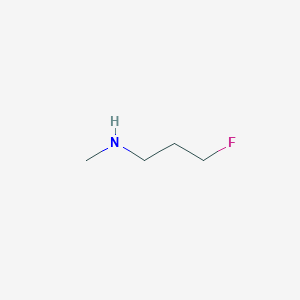

3-fluoro-N-methylpropan-1-amine

Description

Significance of Fluorine in Amine Chemistry

The introduction of a fluorine atom into an amine-containing molecule imparts a range of desirable physicochemical properties. Fluorine is the most electronegative element, and its presence can significantly influence the electron distribution within a molecule. scispace.com This affects the basicity (pKa) of the amine group, typically making it less basic, which can be crucial for modulating a drug's interaction with its biological target and improving its bioavailability. alfa-chemistry.comnih.gov

Furthermore, the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond energy of approximately 485 kJ/mol. scispace.comnumberanalytics.comwikipedia.org This inherent strength often enhances the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. nih.govnih.govnih.gov The substitution of hydrogen with fluorine can also increase a molecule's lipophilicity, or fat-solubility, which can improve its ability to cross cell membranes and enhance absorption rates. scispace.comnih.govnih.govacs.org These combined effects make fluorine a "magic bullet" in drug development, capable of fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile. nih.gov

Overview of Linear Fluorinated Amines in Academic Contexts

Linear fluorinated amines, such as 3-fluoro-N-methylpropan-1-amine, are a class of compounds that have garnered significant interest in academic and industrial research. alfa-chemistry.comacs.org They serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.commdpi.comresearchgate.net The presence of both a nucleophilic amine and a strategically placed fluorine atom allows for a wide range of chemical transformations.

In medicinal chemistry, these linear amines are used to construct molecules with improved therapeutic properties. alfa-chemistry.comnih.gov Their relatively simple, non-rigid structure provides a scaffold that can be readily modified. Researchers utilize these building blocks to explore structure-activity relationships, systematically altering molecular properties to achieve optimal biological activity. mdpi.com The development of novel synthetic methods to create these amines efficiently and selectively remains an active area of research, highlighting their importance to the chemical sciences. alfa-chemistry.comnih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FN/c1-6-4-2-3-5/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMBEQZVNCHVOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388715-25-0 | |

| Record name | 3-fluoro-N-methylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 3 Fluoro N Methylpropan 1 Amine

Nucleophilic Substitution Reactions Involving the Fluorine Atombenchchem.comresearchgate.net

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering aliphatic fluorides like 3-fluoro-N-methylpropan-1-amine highly resistant to nucleophilic substitution. researchgate.netmdpi.com Unlike its chloro, bromo, and iodo analogs, the fluorine atom is a poor leaving group due to the high bond dissociation energy and the low polarizability of the C-F bond. ncert.nic.in Consequently, classic SN1 and SN2 reactions, which readily occur with other haloalkanes, are not feasible under standard laboratory conditions. ncert.nic.in

Displacing the fluoride (B91410) ion requires harsh reaction conditions or specialized catalytic systems designed for C-F bond activation. researchgate.net Such transformations are challenging and often require the use of strong Lewis acids, organometallic reagents, or transition-metal catalysts that can overcome the high activation energy barrier. researchgate.netmdpi.com For instance, metal-catalyzed processes might involve oxidative addition of the C-F bond to a low-valent metal center, a difficult but achievable step that enables subsequent functionalization. researchgate.net

Table 1: Predicted Nucleophilic Substitution Reactivity

| Reagent/Condition | Predicted Product | Reaction Viability |

|---|---|---|

| NaOH, H₂O | 3-hydroxy-N-methylpropan-1-amine | Extremely low; requires C-F activation |

| NaCN, DMSO | 4-cyano-N-methylbutan-1-amine | Extremely low; requires C-F activation |

| NH₃ | N¹,N³-dimethylpropane-1,3-diamine | Extremely low; requires C-F activation |

Oxidative Transformations of the Amine Moietybenchchem.comresearchgate.net

The secondary amine group in this compound is susceptible to various oxidative transformations. The specific product depends on the nature of the oxidizing agent used.

Common oxidative pathways for secondary amines include:

N-Oxide Formation : While less common for secondary amines compared to tertiary amines, oxidation can potentially lead to nitroxide radicals under specific conditions. Tertiary amines are readily oxidized to N-oxides by reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). google.com

Iminium Ion Formation : Oxidation can occur at the C-H bonds adjacent to the nitrogen atom. This process can lead to the formation of an iminium ion, which is a versatile intermediate for further reactions.

Dehydrogenation : Stronger oxidizing agents can lead to dehydrogenation to form an enamine if a proton is present on the β-carbon.

Reaction with Ozone : Theoretical studies on the reaction of simple amines like trimethylamine (B31210) with ozone suggest that the initial step is hydrogen abstraction from a C-H bond adjacent to the amine, leading to the formation of radical intermediates. researchgate.net This pathway could lead to the decomposition of the amine. researchgate.net

Table 2: Potential Oxidative Reactions

| Oxidizing Agent | Potential Product Class |

|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Cleavage products, amides |

| Hydrogen peroxide (H₂O₂) | N-Oxide derivatives, hydroxylamines |

| Ozone (O₃) | Aldehydes, formamides, cleavage products |

Reductive Pathways of the Amine and Fluorinated Alkyl Chainbenchchem.comresearchgate.net

The amine functional group in this compound is already in a reduced state, and therefore, it is not susceptible to further reduction under typical conditions. Similarly, the fluorinated alkyl chain is highly resistant to reduction.

Reductive defluorination of the C-F bond is a thermodynamically favorable but kinetically slow process. It requires potent reducing agents or specific catalytic systems, such as dissolving metal reductions or transition-metal hydrides, which are capable of activating the inert C-F bond. researchgate.net Standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), which are effective for reducing many other functional groups, will not reduce the C-F bond or the amine itself. nih.gov

Electrophilic Reactions of the Fluorinated Alkyl Amine

The nitrogen atom of the secondary amine contains a lone pair of electrons, making it nucleophilic and prone to reactions with a wide range of electrophiles. The presence of the electron-withdrawing fluorine atom at the 3-position has a minor inductive effect that slightly reduces the basicity and nucleophilicity of the amine compared to its non-fluorinated analog, but the fundamental reactivity remains.

Key electrophilic reactions include:

Alkylation : Reaction with alkyl halides leads to the formation of tertiary amines and, with further alkylation, quaternary ammonium (B1175870) salts. lumenlearning.com

Acylation : Treatment with acyl chlorides or acid anhydrides yields the corresponding N-substituted amides. This is a common method for protecting the amine group or for synthesizing more complex molecules.

Reductive Amination : The amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to yield a tertiary amine. nih.gov

Arylation : Metal-free N-arylation can be achieved using diaryliodonium salts, providing access to N-aryl derivatives under mild conditions. d-nb.info

Table 3: Representative Electrophilic Reactions

| Electrophile | Reagent Example | Product Type |

|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Aldehyde | Formaldehyde (CH₂O) | Tertiary Amine (after reduction) |

| Diaryliodonium Salt | Diphenyliodonium triflate | N-Arylated Amine |

Radical Reactions and Their Mechanistic Implicationsmdpi.combeilstein-journals.org

The amine moiety can participate in radical reactions, typically initiated by single-electron transfer (SET). Visible-light photoredox catalysis is a modern method to generate amine radical cations from amines. beilstein-journals.org

The proposed mechanism involves the following steps:

Formation of Amine Radical Cation : The secondary amine is oxidized by a photoexcited catalyst to form an amine radical cation. beilstein-journals.org

Deprotonation : The radical cation can undergo deprotonation from the nitrogen atom to form a neutral nitrogen-centered radical.

Hydrogen Atom Abstraction : Alternatively, a hydrogen atom can be abstracted from the carbon alpha to the nitrogen, yielding an α-amino radical. beilstein-journals.org

These radical intermediates are highly reactive and can engage in various transformations, such as addition to double bonds or other radical cascade reactions, enabling the construction of complex molecular architectures. mdpi.combeilstein-journals.org

Metal-Mediated Transformations and C-H/C-F Activationmdpi.comacs.org

Transition-metal catalysis opens up reaction pathways that are otherwise inaccessible, particularly for the activation of inert C-F and C-H bonds.

C-F Activation : As mentioned in section 3.1, transition metals like nickel or palladium, often in the presence of specific ligands, can catalyze the cleavage of the C-F bond. researchgate.netmdpi.com This allows the fluorine to be replaced with other functional groups through cross-coupling reactions.

C-H Activation : The amine group can act as a directing group, coordinating to a metal catalyst and bringing it into close proximity with specific C-H bonds within the molecule. acs.org This allows for site-selective functionalization of otherwise unreactive C-H bonds, for example, at the β- or γ-position of the alkyl chain. This strategy is a powerful tool for modifying the carbon skeleton of the molecule without pre-functionalization. sigmaaldrich.com

Mechanistic Investigations of Key Reactionsmdpi.combeilstein-journals.org

While specific mechanistic studies on this compound are not widely available, the mechanisms of its key potential reactions can be inferred from general principles of organic chemistry.

Amine Alkylation/Acylation : These reactions proceed through a standard nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide or acyl chloride.

Photoredox-Generated Radical Reactions : The mechanism is believed to initiate with a SET from the amine to the photoexcited catalyst. The resulting amine radical cation is a key intermediate whose fate (e.g., deprotonation vs. hydrogen abstraction) dictates the final product. beilstein-journals.org Competing back electron transfer is a major side reaction that must be outpaced by fast downstream reactions. beilstein-journals.org

Metal-Catalyzed C-F/C-H Activation : These reactions proceed via organometallic intermediates. C-F activation typically involves oxidative addition of the C-F bond to the metal center. researchgate.net Directed C-H activation involves the formation of a metallacycle intermediate, where the amine coordinates to the metal, and the subsequent C-H cleavage is often the rate-determining step. acs.orgsigmaaldrich.com

Theoretical and Computational Chemistry Studies of 3 Fluoro N Methylpropan 1 Amine

Quantum Chemical Calculations (DFT, ab initio) on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard for this purpose. researchgate.net

Detailed Research Findings: DFT, particularly with hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), is frequently used to perform geometry optimization. dntb.gov.ua This process calculates the lowest energy arrangement of atoms, providing precise values for bond lengths, bond angles, and dihedral angles. For 3-fluoro-N-methylpropan-1-amine, these calculations would identify the most stable conformers, which arise from the rotation around the C-C and C-N single bonds. The presence of the electronegative fluorine atom and the methyl group on the nitrogen would significantly influence the conformational preferences due to steric and electronic effects. Conformational analysis, often performed at a high level of theory like MP2/6-31++G**, helps in understanding the relative energies of different spatial arrangements of the molecule. jst.go.jp

| Structural Parameter | Description | Predicted Value (Illustrative) |

|---|---|---|

| C-F Bond Length | The distance between the carbon and fluorine atoms. | ~1.39 Å |

| C-N Bond Length | The distance between the carbon and nitrogen atoms. | ~1.47 Å |

| C-C-C Bond Angle | The angle formed by the three carbon atoms in the propane (B168953) backbone. | ~112° |

| F-C-C-C Dihedral Angle | The torsional angle defining the position of the fluorine atom relative to the carbon backbone. | Gauche / Anti |

Analysis of Electronic Properties and Charge Distribution

The electronic properties of a molecule dictate its polarity, solubility, and reactivity. Calculations provide quantitative measures of these characteristics.

Detailed Research Findings: Natural Bond Orbital (NBO) analysis is a key technique used to study charge distribution and intramolecular interactions. frontiersin.org It would reveal the partial charges on each atom in this compound, highlighting the electron-withdrawing effect of the fluorine atom and the properties of the amine group. The electrostatic potential map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. wavefun.com

Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding electronic transitions and reactivity. dntb.gov.ua The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Various electronic properties can be derived from these orbital energies. dntb.gov.ua

| Property | Symbol | Description |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. |

| Ionization Potential | IP | The energy required to remove an electron from a molecule. |

| Electron Affinity | EA | The energy released when an electron is added to a molecule. |

| Electronegativity | χ | A measure of the ability of an atom or molecule to attract electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Dipole Moment | µ | A measure of the overall polarity of the molecule. dntb.gov.ua |

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the exploration of potential chemical reactions at a molecular level, providing insights into mechanisms that can be difficult to study experimentally.

Detailed Research Findings: By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy. uomustansiriyah.edu.iq For this compound, simulations could explore various reactions, such as its synthesis, degradation, or metabolic pathways. researchgate.net For instance, one could investigate the mechanism of N-alkylation or reactions involving the fluorine substituent. Understanding these pathways is crucial for predicting byproducts in a synthesis or the environmental fate of the compound. hanfordvapors.com

Prediction of Spectroscopic Parameters

Theoretical calculations can predict spectroscopic data, which is invaluable for interpreting experimental results and confirming the identity and structure of a synthesized compound.

Detailed Research Findings: DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. dntb.gov.ua By comparing the calculated spectrum with the experimental one, specific peaks can be assigned to particular vibrational modes (e.g., C-F stretch, N-H bend, C-H stretch) of this compound. This comparison helps to confirm that the synthesized molecule has the expected structure. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and used to aid in the assignment of complex experimental NMR spectra. Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to peaks in a UV-Vis spectrum. dntb.gov.ua

| Spectroscopic Technique | Predicted Parameter | Purpose |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm-1) | Identify functional groups and confirm structural assignments. dntb.gov.ua |

| Raman Spectroscopy | Vibrational Frequencies (cm-1) | Complementary to IR for structural analysis. dntb.gov.ua |

| NMR Spectroscopy | Chemical Shifts (ppm) | Determine the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F). |

| UV-Vis Spectroscopy | Electronic Transitions (nm) | Analyze electronic structure and conjugation. dntb.gov.ua |

Computational Approaches for Predicting Reactivity and Selectivity

Beyond the HOMO-LUMO gap, more sophisticated computational tools can predict how and where a molecule is likely to react.

Detailed Research Findings: Conceptual DFT provides reactivity indices, such as Fukui functions and dual descriptors, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. dntb.gov.ua For this compound, these calculations would pinpoint whether the nitrogen atom, the carbon bearing the fluorine, or another position is most susceptible to a given type of reaction. This is essential for predicting the regioselectivity of chemical transformations. uni-regensburg.de Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict properties like refractive index or boiling point based on a molecule's computed structural and electronic descriptors. uq.edu.aucore.ac.uk These predictive models are instrumental in the rational design of new molecules with desired properties.

Role As a Synthetic Building Block and Derivatization Strategies

Utilization in the Construction of Complex Organic Molecules

3-Fluoro-N-methylpropan-1-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure, featuring a fluorine atom and a secondary amine, makes it a valuable precursor in various chemical transformations. The presence of the fluorine atom can significantly alter the physicochemical properties of the resulting molecules, such as basicity, lipophilicity, and metabolic stability, which is of particular interest in medicinal chemistry and materials science. evitachem.comsmolecule.com

The strategic incorporation of this compound into larger scaffolds allows for the development of novel compounds with tailored properties. For instance, it can be used to introduce a fluorinated propylamino side chain, which can influence the biological activity and pharmacokinetic profile of a drug candidate. The synthesis of complex molecules often involves multi-step reaction sequences where the amine functionality of this compound can be utilized for forming amide bonds, participating in nucleophilic substitution reactions, or acting as a directing group in subsequent transformations. kvmwai.edu.incymitquimica.com

An example of its application is in the synthesis of fluorinated azaheterocycles, which are important structural motifs in many biologically active compounds. arkat-usa.orgresearchgate.net A synthetic route towards 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine and 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine has been described, where the key steps involve the bromofluorination of an appropriate alkenyl azide (B81097), followed by reduction of the azide to an amine and subsequent cyclization. arkat-usa.orgresearchgate.net This demonstrates how the fluorinated amine building block can be effectively used to construct complex heterocyclic systems.

Preparation of Fluorinated Amide Derivatives

The secondary amine group in this compound readily undergoes acylation reactions with various acylating agents, such as acid chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents, to yield a diverse range of fluorinated amide derivatives. nih.govgoogle.com These reactions are fundamental in peptide synthesis and for the creation of libraries of compounds for drug discovery.

A one-pot approach to synthesizing fluorinated amides has been reported, proceeding through an N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates. nih.gov This method results in labile N-perfluoroalkylated hydroxylamines, which can then be converted to the desired amide derivatives. nih.gov Another strategy involves the reaction of amides with triflic anhydride (B1165640) and a 2-halo-pyridine, which generates keteniminium ions that can be trapped with nucleophiles and subsequently fluorinated. ulb.ac.be

The synthesis of fluorinated amides is of significant interest due to the unique properties imparted by the fluorine atom. The high electronegativity of fluorine can influence the conformational preferences of the amide bond and its susceptibility to enzymatic cleavage. Furthermore, the presence of fluorine can enhance the binding affinity of a molecule to its biological target.

Derivatization for Analytical and Purification Purposes

Chromatographic Derivatization Methodologies

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a common strategy to enhance the detectability and chromatographic behavior of analytes. libretexts.orgnih.gov Aliphatic amines like this compound often lack a strong chromophore or fluorophore, making their detection at low concentrations challenging with standard UV-Vis or fluorescence detectors. thermofisher.com

To overcome this limitation, various derivatization reagents can be employed to introduce a UV-absorbing or fluorescent tag onto the amine. libretexts.org Common derivatizing agents for amines include:

o-Phthalaldehyde (OPA): Reacts with primary and secondary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce strongly UV-absorbing and fluorescent derivatives. thermofisher.comresearchgate.net

Dansyl Chloride (DNS-Cl): Forms fluorescent sulfonamide adducts with primary and secondary amines. thermofisher.com

1-Fluoro-2,4-dinitrobenzene (FDNB or Sanger's Reagent): Reacts with primary and secondary amines to yield UV-active dinitrophenyl (DNP) derivatives. libretexts.orgthermofisher.com

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity, selectivity, and the compatibility of the reaction conditions with the analyte and the chromatographic system. nih.govhelsinki.fi These derivatization reactions can be performed either pre-column, before injection into the HPLC system, or post-column, after separation on the analytical column. libretexts.org

Table 1: Common Derivatizing Agents for HPLC Analysis of Amines

Fluorous Tagging Strategies for Separation

Fluorous tagging is a powerful technique for the purification of organic compounds, particularly in the context of parallel synthesis and combinatorial chemistry. nih.gov This strategy involves covalently attaching a "fluorous tag," a perfluoroalkyl chain, to a substrate. The resulting fluorous-tagged compound exhibits high solubility in fluorous solvents and low solubility in organic solvents, allowing for efficient separation from non-tagged species by fluorous solid-phase extraction (F-SPE). nih.govresearchgate.net

This compound can be derivatized with a fluorous tag, enabling its use in fluorous synthesis. For example, the amine can be reacted with a fluorous-tagged acid chloride or sulfonyl chloride to form a fluorous-tagged amide or sulfonamide. After a series of reactions, the fluorous tag can be cleaved to release the final purified product. cas.cn This approach simplifies the purification process, often eliminating the need for traditional column chromatography. nih.gov

Application in Ligand Design and Organometallic Chemistry

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The presence of the fluorine atom can influence the electronic properties of the nitrogen atom, thereby modulating the stability and reactivity of the resulting metal complex. beilstein-journals.org

In organometallic chemistry, fluorinated ligands are of interest for their ability to fine-tune the catalytic activity of metal complexes. The electron-withdrawing nature of fluorine can affect the electron density at the metal center, which in turn can influence the rates and selectivities of catalytic reactions. beilstein-journals.org While specific examples of this compound as a ligand in organometallic catalysis are not extensively documented in the provided search results, its potential in this area is evident based on the principles of ligand design.

Integration into Multicomponent Reactions (e.g., Petasis Reactions)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govresearchgate.net The Petasis reaction, also known as the borono-Mannich reaction, is a prominent example of an MCR that involves the reaction of an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. nih.govorganic-chemistry.orgacs.org

As a secondary amine, this compound is a suitable substrate for the Petasis reaction. organic-chemistry.org Its participation in this reaction would lead to the formation of a new carbon-carbon bond and the creation of a more complex fluorinated amine. The general mechanism of the Petasis reaction involves the formation of an iminium ion from the amine and the carbonyl compound, which then reacts with the organoboronic acid. organic-chemistry.org

The use of this compound in the Petasis reaction provides a direct route to novel fluorinated compounds with potential applications in medicinal chemistry and other fields. The versatility of the Petasis reaction allows for a wide range of carbonyl compounds and organoboronic acids to be used, enabling the synthesis of a diverse library of fluorinated amine derivatives. researchgate.netnih.gov

Influence of Fluorine Substitution on the Properties and Reactivity of N Methylpropan 1 Amine Derivatives

Inductive and Resonance Effects of the Fluorine Atom

The substitution of a hydrogen atom with fluorine on the propyl chain of N-methylpropan-1-amine introduces significant electronic perturbations primarily through the inductive effect. Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect). In 3-fluoro-N-methylpropan-1-amine, this effect propagates through the sigma (σ) bonds of the carbon skeleton. The electron density is pulled from the C3 carbon, which in turn pulls density from the C2 carbon, and subsequently from the C1 carbon bonded to the nitrogen atom. This cascade of electron withdrawal reduces the electron density at the nitrogen atom.

While fluorine possesses lone pairs of electrons and can theoretically participate in resonance (a +R or +M effect), this effect is generally considered weak and insignificant in saturated alkyl chains where there is no adjacent π-system. Therefore, in this compound, the chemical behavior is overwhelmingly dominated by the strong inductive effect of the fluorine atom. nih.gov

Modulation of Amine Basicity and pKa

The basicity of an amine is determined by the availability of its lone pair of electrons on the nitrogen atom to accept a proton. The strong electron-withdrawing inductive effect of the fluorine atom in this compound significantly reduces the electron density on the nitrogen. ethz.ch This makes the lone pair less available for donation to a proton, thereby decreasing the basicity of the amine compared to its non-fluorinated counterpart, N-methylpropan-1-amine.

This change in basicity is quantitatively expressed by the pKa of the conjugate acid (pKaH). A stronger base will have a conjugate acid with a higher pKa value. masterorganicchemistry.com Due to the -I effect of fluorine, the conjugate acid of this compound is more acidic (a stronger acid) than the conjugate acid of N-methylpropan-1-amine. Consequently, this compound has a lower pKaH value. While the exact experimental pKaH of this compound is not widely documented, the trend is well-established in fluorinated amines. researchgate.netalfa-chemistry.com

| Compound | Estimated pKa of Conjugate Acid | Reason for Basicity Difference |

|---|---|---|

| N-methylpropan-1-amine | ~10.7 | Baseline basicity with electron-donating effect of the alkyl group. |

| This compound | Lower than 10.7 | The strong electron-withdrawing inductive effect of fluorine at the C3 position reduces electron density on the nitrogen, making it a weaker base. ethz.ch |

Impact on Conformational Preferences and Molecular Interactions

Fluorine substitution can significantly influence the three-dimensional structure and intermolecular interactions of a molecule. For fluorinated alkylamines, particularly in their protonated (ammonium salt) form, the gauche effect becomes a critical conformational determinant. beilstein-journals.orgresearchgate.netbeilstein-journals.org This effect often leads to a preference for a gauche conformation between the electronegative fluorine atom and the positively charged ammonium (B1175870) group, despite potential steric hindrance. This preference is attributed to stabilizing electrostatic interactions between the positively charged nitrogen and the electronegative fluorine, and in some cases, the formation of an intramolecular hydrogen bond (N-H···F). beilstein-journals.orgbeilstein-journals.org

Furthermore, the highly polarized C-F bond alters the molecule's interaction with its environment. While the C-F bond is a poor hydrogen bond acceptor, it can engage in favorable orthogonal multipolar interactions, such as C–F···H–N. nih.gov These specific interactions can influence how the molecule binds to biological targets or organizes in a crystal lattice.

Effects on Reaction Regioselectivity and Stereoselectivity

The electronic and steric properties of the fluorine atom can direct the outcome of chemical reactions.

Regioselectivity : The inductive effect of fluorine can influence the acidity of nearby protons. However, in this compound, the fluorine is at a terminal position, making its influence on the regioselectivity of reactions like elimination less direct than if it were at the C2 position. In reactions involving nucleophilic attack on the carbon chain, the C-F bond itself is very strong and fluoride (B91410) is a poor leaving group, meaning direct substitution at C3 is unlikely under standard SN2 conditions. core.ac.uk The presence of fluorine can, however, direct electrophilic attack on the amine, as the modified basicity of the nitrogen becomes the key reactive center.

Stereoselectivity : If a reaction were to create a new stereocenter, the presence of the fluorine atom could introduce a degree of stereocontrol. The steric bulk of fluorine, though only slightly larger than hydrogen, combined with its electronic influence, can differentiate the faces of an approaching reactant, potentially leading to a preferred stereoisomer. For instance, in reactions involving the formation of a complex with a chiral catalyst, the fluorinated tail could play a key role in establishing the stereoselective orientation. researchgate.net

Comparison with Non-Fluorinated and Other Halogenated Analogs

The properties of this compound are best understood in comparison with its non-fluorinated and other halogenated relatives. The primary differences arise from the distinct electronegativity and size of the halogen atoms, which directly impact bond strength and polarity.

Basicity : Compared to the non-fluorinated N-methylpropan-1-amine, the 3-fluoro derivative is significantly less basic due to fluorine's strong inductive effect. This effect diminishes as the halogen's electronegativity decreases (F > Cl > Br > I). Therefore, 3-chloro-N-methylpropan-1-amine would be more basic than the fluoro analog but less basic than the parent amine.

Reactivity : The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br). The C-F bond is the strongest single bond to carbon, making fluoride an exceptionally poor leaving group in nucleophilic substitution reactions. core.ac.uk In contrast, chloride and bromide are good leaving groups, making the chloro and bromo analogs more susceptible to substitution and elimination reactions at the C3 position.

| Property | This compound | 3-chloro-N-methylpropan-1-amine | N-methylpropan-1-amine |

|---|---|---|---|

| Halogen Electronegativity (Pauling Scale) | 3.98 (F) | 3.16 (Cl) | 2.20 (H) |

| Basicity (Qualitative) | Lowest | Intermediate | Highest |

| C-X Bond Strength (kJ/mol) | ~485 (C-F) | ~340 (C-Cl) | ~413 (C-H) |

| Leaving Group Ability of X⁻ | Very Poor | Good | Extremely Poor (H⁻) |

Strategic Fluorination for Tuning Chemical Behavior

The deliberate placement of a fluorine atom, as seen in this compound, is a key strategy in modern chemistry, particularly in drug discovery and materials science. nih.govnih.gov This single atomic substitution is not arbitrary but is used to fine-tune a molecule's properties in a predictable manner.

The primary goals of such strategic fluorination include:

Modulating Basicity : Precisely adjusting the pKa of a basic nitrogen center is crucial for optimizing a drug's interaction with its biological target and improving its pharmacokinetic profile, such as absorption and membrane permeability. ethz.ch

Blocking Metabolism : The C-F bond is exceptionally stable and resistant to oxidative metabolism by enzymes in the body. Placing a fluorine atom at a metabolically vulnerable position can prevent its breakdown, thereby increasing the drug's half-life and bioavailability. nih.gov

Altering Conformation and Binding : As discussed, fluorine can alter conformational preferences and introduce new, non-covalent interactions that can enhance binding affinity and selectivity for a target receptor. nih.govbeilstein-journals.org

In essence, the conversion of N-methylpropan-1-amine to its 3-fluoro derivative exemplifies how fluorination serves as a subtle but powerful tool to engineer molecules with tailored chemical behavior for specific applications. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of 3 Fluoro N Methylpropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity of atoms and the through-bond and through-space relationships between them can be established.

Elucidation of Structural Connectivity

The structure of 3-fluoro-N-methylpropan-1-amine (C₄H₁₀FN) contains several distinct proton, carbon, and fluorine environments, each giving rise to characteristic signals in NMR spectra. The presence of the electronegative fluorine atom introduces complex spin-spin coupling patterns, which are highly informative.

¹H NMR: The proton NMR spectrum is predicted to show five distinct signals. The chemical shifts are influenced by the proximity of the electronegative fluorine and nitrogen atoms. The fluorine atom will cause splitting of adjacent proton signals (²JHF and ³JHF coupling).

The two protons on the carbon bearing the fluorine (C3) are expected to appear as a doublet of triplets, due to coupling with the fluorine atom and the adjacent methylene (B1212753) protons.

The central methylene protons (C2) would likely appear as a complex multiplet due to coupling with protons on both adjacent carbons and the distant fluorine atom.

The protons on the carbon adjacent to the nitrogen (C1) are expected to be a triplet.

The N-methyl protons will appear as a singlet, though it may show coupling to the N-H proton.

The N-H proton of the secondary amine will appear as a broad singlet.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is expected to show four unique signals for the four carbon atoms in the molecule. The carbon bonded to the fluorine atom (C-F) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The other carbons will also exhibit smaller C-F couplings (²JCF, ³JCF). researchgate.net

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. For this compound, a single signal is expected. This signal would be split into a triplet by the two adjacent protons (²JHF). researchgate.net

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | F-CH₂- | 4.4 - 4.6 | Doublet of Triplets (dt) | ²JHF ≈ 47 Hz, ³JHH ≈ 6 Hz |

| ¹H | -CH₂- | 1.8 - 2.0 | Multiplet (m) | - |

| ¹H | -CH₂-N | 2.6 - 2.8 | Triplet (t) | ³JHH ≈ 7 Hz |

| ¹H | N-CH₃ | 2.4 - 2.5 | Singlet (s) | - |

| ¹H | N-H | 1.0 - 2.5 | Broad Singlet (br s) | - |

| ¹³C | C-F | 80 - 85 | Doublet (d) | ¹JCF ≈ 160-170 Hz |

| ¹³C | -CH₂- | 30 - 35 | Doublet (d) | ²JCF ≈ 20 Hz |

| ¹³C | C-N | 50 - 55 | Doublet (d) | ³JCF ≈ 5 Hz |

| ¹³C | N-CH₃ | 35 - 40 | Singlet (s) | - |

Note: Predicted values are based on general principles and data for structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. scispace.com For this compound (C₄H₁₀FN), the expected exact mass can be calculated. In positive-ion mode, the molecule would typically be observed as its protonated form, [M+H]⁺.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| [M]⁺ | C₄H₁₀FN⁺ | 91.0797 |

| [M+H]⁺ | C₄H₁₁FN⁺ | 92.0875 |

The experimental observation of an ion with an m/z value matching the calculated mass to within a few parts per million (ppm) would confirm the elemental composition of C₄H₁₀FN.

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides information about the molecule's structure. scispace.comrsc.org The fragmentation of this compound is expected to proceed through characteristic pathways for aliphatic amines.

Key predicted fragmentation pathways include:

Alpha-cleavage: The bond between C1 and C2 is weak and prone to cleavage, resulting in the formation of a stable, resonance-stabilized iminium ion. This is often the most dominant fragmentation pathway for amines.

Loss of a neutral molecule: The loss of small, stable neutral molecules like hydrogen fluoride (B91410) (HF) can also occur.

Predicted MS/MS Fragmentation of [C₄H₁₁FN+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Formula | Fragment Mass (m/z) | Proposed Loss |

|---|---|---|---|---|

| 92.0875 | [CH₂=NHCH₃]⁺ | C₂H₆N⁺ | 44.0498 | Loss of C₂H₅F |

| 92.0875 | [C₄H₉NHCH₃]⁺ | C₄H₁₀N⁺ | 72.0813 | Loss of HF |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. oregonstate.edu The IR spectrum of this compound, a secondary amine, is expected to display several characteristic absorption bands.

N-H Stretch: Secondary amines typically show a single, medium-to-weak absorption band in the region of 3350-3310 cm⁻¹. orgchemboulder.com

C-H Stretch: Absorptions for sp³ C-H stretching are expected just below 3000 cm⁻¹. libretexts.org

N-H Bend: An N-H bending vibration may be observed in the 1650-1580 cm⁻¹ region, though it is often weak for secondary amines.

C-N Stretch: The C-N stretching vibration for aliphatic amines appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com

C-F Stretch: A strong absorption band corresponding to the C-F bond stretch is expected in the 1100-1000 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3350 - 3310 | Weak to Medium |

| C-H (sp³) | Stretch | 2960 - 2850 | Medium to Strong |

| N-H | Bend | 1650 - 1580 | Weak / Often Absent |

| C-N | Stretch | 1250 - 1020 | Medium |

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₄H₁₀FN |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.

As of the current body of scientific literature, a specific single-crystal X-ray diffraction study for this compound has not been published. The inherent flexibility and potential low melting point of this small aliphatic amine can present challenges in obtaining a single crystal of sufficient quality for diffraction experiments. Often, derivatization of such amines into a salt, for instance, a hydrochloride or hydrobromide salt, is employed to enhance crystallinity by introducing stronger, more directional ionic interactions.

Should a suitable crystal of this compound or a derivative be analyzed, the resulting data would be invaluable. The key structural parameters that would be determined are outlined in the table below.

Table 1. Potential Structural Parameters from X-ray Crystallography of this compound.

| Structural Parameter | Expected Information | Significance |

|---|---|---|

| C-F Bond Length | The precise distance between the carbon and fluorine atoms. | Provides insight into the electronic nature of the C-F bond. |

| C-N Bond Lengths | Distances for the C-N bonds within the propyl chain and to the methyl group. | Confirms the amine structure and connectivity. |

| Bond Angles | Angles around each atom (e.g., F-C-C, C-N-C). | Defines the local geometry and steric environment. |

| Torsional Angles | Dihedral angles along the C-C-C-N backbone. | Reveals the preferred conformation (e.g., gauche, anti) of the molecule in the crystal lattice. |

| Intermolecular Interactions | Identification of hydrogen bonds (N-H···F or N-H···N) and other close contacts. | Explains the packing arrangement and contributes to the physical properties of the solid. |

Studies on analogous compounds containing the β-fluoroamine motif have demonstrated the power of this technique. iucr.org For example, X-ray analysis can confirm the absolute configuration at chiral centers and detail the network of intermolecular hydrogen bonds that stabilize the crystal structure. iucr.org The introduction of a fluorine atom is known to potentially influence the pKa of the neighboring amine, and crystallographic data can provide structural context for such electronic effects. iucr.org

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For this compound, a variety of chromatographic techniques, including gas and liquid chromatography, are applicable for both analytical and preparative purposes.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a primary technique for the analysis of volatile compounds like this compound. It allows for the separation of the target compound from volatile impurities, such as residual starting materials, solvents, or by-products from its synthesis. The retention time provides a quantitative measure of the compound, while the mass spectrum serves as a molecular fingerprint for identification and structural confirmation.

The analysis of a structurally similar compound, 3-chloro-N-methylpropan-1-amine, by GC-MS has been documented, supporting the suitability of this method. nih.gov Furthermore, GC-MS has been effectively used to analyze various amine monomers, successfully separating isomers and identifying impurities. waters.com Derivatization techniques are also sometimes employed in GC to improve the chromatographic behavior and detection of polar molecules. d-nb.info

Table 2. Representative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film | Standard non-polar column providing good separation for a wide range of compounds. |

| Carrier Gas | Helium, constant flow ~1 mL/min | Inert gas to move the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Temperature gradient to separate compounds with different boiling points. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method that produces a reproducible fragmentation pattern. |

| MS Mass Range | m/z 35-350 | Scans for a wide range of possible fragment ions. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for both the analysis and purification of compounds that may not be sufficiently volatile or thermally stable for GC. For a basic amine like this compound, reversed-phase HPLC is a common approach. To achieve good peak shape and resolution, the mobile phase is often buffered or contains additives like trifluoroacetic acid (TFA) to protonate the amine and prevent interaction with residual silanols on the silica-based column. Various amine-containing compounds are routinely purified using preparative HPLC. google.comnih.gov

Table 3. Illustrative High-Performance Liquid Chromatography (HPLC) Conditions.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard reversed-phase column for separating moderately polar compounds. |

| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile (B52724) | Gradient elution from low to high organic content (B) separates compounds based on hydrophobicity. TFA acts as an ion-pairing agent. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) | The compound lacks a strong chromophore, so low UV wavelength or a universal detector like ELSD is required. |

Column Chromatography and Thin-Layer Chromatography (TLC)

For preparative-scale purification following a chemical synthesis, flash column chromatography over silica (B1680970) gel is the standard method. rsc.orgarkat-usa.org A solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), is used to elute the compounds from the column. Due to the basic nature of the amine, which can interact strongly with the acidic silica gel, a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) is often added to the eluent to improve recovery and prevent peak tailing.

Thin-layer chromatography (TLC) is used in conjunction with column chromatography. It is a quick, qualitative method to monitor the progress of a reaction and to identify the fractions from column chromatography that contain the desired product.

Conclusion and Future Research Directions

Summary of Key Research Findings

Currently, dedicated research publications focusing exclusively on the synthesis, reactivity, and application of 3-fluoro-N-methylpropan-1-amine are sparse. The compound is commercially available from chemical suppliers, indicating its utility as a building block or research chemical. bldpharm.com The majority of available data is limited to basic chemical identifiers and properties.

Table 1: Chemical Data for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1388715-25-0 | bldpharm.combldpharm.com |

| Molecular Formula | C₄H₁₀FN | nih.gov |

| Molecular Weight | 91.13 g/mol | nih.gov |

The absence of extensive research literature presents a significant opportunity. The compound's simple structure makes it an ideal candidate for fundamental studies that could have broad implications for the synthesis and understanding of more complex fluorinated amines.

Emerging Trends in Fluorinated Amine Chemistry

The synthesis of fluorinated amines is a dynamic field, with several emerging trends that could shape future research on molecules like this compound. researchgate.net These trends are moving away from harsh, traditional fluorinating agents toward more selective, efficient, and safer methods. chinesechemsoc.orgnih.gov

One major trend is the development of novel catalytic systems for fluorination, including transition metal catalysts, organocatalysts, and photoredox catalysis, which allow for site-selective C-F bond formation under mild conditions. mdpi.comacs.org Another significant area is the one-step synthesis of fluorinated amines from simple precursors. The direct aminofluorination of alkenes, for instance, provides a highly atom-economical route to vicinal fluoroamines, introducing both fluorine and nitrogen functionalities simultaneously. alfa-chemistry.comnih.gov

Furthermore, late-stage fluorination—the introduction of a fluorine atom at a late step in a synthetic sequence—is of paramount importance, particularly in drug discovery. A related concept, deconstructive fluorination, uses cyclic amines to generate linear fluorinated amine derivatives through strategic C-C bond cleavage, opening up new synthetic pathways to previously inaccessible structures. escholarship.orgnih.gov

Table 2: Key Emerging Trends in Fluorinated Amine Synthesis

| Trend | Description | Key Advantages |

|---|---|---|

| Catalytic Fluorination | Use of transition metals, photoredox systems, or organocatalysts to facilitate C-F bond formation. mdpi.comacs.org | High selectivity, mild reaction conditions, broad functional group tolerance. |

| Direct Aminofluorination | Simultaneous addition of an amine and a fluorine atom across a double bond. nih.govrsc.org | High atom economy, rapid construction of molecular complexity. |

| Deoxyfluorination | Replacement of a hydroxyl group with fluorine, with modern reagents offering improved safety and efficiency over traditional ones like DAST. nih.govacs.org | Access to fluorinated compounds from readily available alcohols. |

| Deconstructive Fluorination | Ring-opening of cyclic amines (e.g., piperidines, pyrrolidines) to form linear, functionalized fluoroamines. escholarship.orgnih.gov | Provides access to novel chemical space and complex building blocks. |

Unexplored Synthetic Routes and Methodologies

The limited specific literature on this compound suggests that its synthesis likely relies on established, multi-step methods. However, emerging trends point toward several unexplored, potentially more efficient synthetic strategies.

A promising route would be the nucleophilic substitution of a suitable precursor, such as 3-chloro-N-methylpropan-1-amine, using a fluoride (B91410) salt. cymitquimica.comsigmaaldrich.com While straightforward, optimizing this reaction to minimize elimination side products could be a valuable study.

More innovative approaches could leverage modern synthetic methods:

Hydroaminomethylation and Fluorination: A two-step process starting from allyl amine. The first step would be a hydroaminomethylation to install the N-methyl group, followed by a hydrofluorination of the double bond.

Deconstructive Fluorination: The silver-mediated deconstructive fluorination of N-methylpyrrolidine could potentially yield a fluorinated amine derivative, offering a novel entry point to this class of compounds. escholarship.org

Reductive Amination: The synthesis could be approached via the reductive amination of 3-fluoropropanal (B104587) with methylamine. The stability and availability of 3-fluoropropanal would be a key consideration for this route.

Advanced Mechanistic Studies

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and developing new ones. For fluorinated amines, several areas warrant advanced mechanistic investigation.

In catalytic aminofluorination reactions, detailed studies are needed to elucidate the nature of the active catalyst and the mechanism of both C-N and C-F bond formation. nih.gov Probing whether these reactions proceed via radical intermediates, high-valent metal species, or concerted pathways is essential for expanding their scope and controlling selectivity. nih.govrsc.org For example, copper-catalyzed aminofluorination is suggested to involve amine- and carbon-centered radical intermediates. nih.gov

Deconstructive fluorination presents another mechanistically rich area. nih.gov Investigating the single-electron transfer (SET) processes initiated by silver salts and the subsequent C-C bond cleavage and fluorine transfer would provide fundamental insights applicable to a wide range of skeletal diversification strategies. escholarship.org Applying these mechanistic studies to the synthesis of this compound could involve probing the intermediates in a proposed deconstructive synthesis from a cyclic precursor or in a direct fluoroamination of an alkene.

Potential for Novel Applications in Materials Science and Catalysis

While fluorinated amines are well-established in medicinal chemistry, their potential in other fields like materials science and catalysis is an area of growing interest. researchgate.net

Materials Science: The incorporation of fluorinated monomers can significantly alter the properties of polymers, enhancing thermal stability, chemical resistance, and imparting unique surface characteristics like hydrophobicity. This compound could be explored as a novel monomer or as a modifying agent for existing polymers. Its integration could lead to the development of new fluorinated polyamides or polyurethanes with tailored properties for advanced coatings, membranes, or specialty textiles.

Catalysis: Amines are widely used as organocatalysts. The presence of a fluorine atom at the γ-position in this compound can modulate the electronic properties (i.e., the basicity and nucleophilicity) of the nitrogen atom through inductive effects. This subtle electronic tuning could be exploited to develop novel organocatalysts. It could be investigated for its efficacy in promoting reactions such as Michael additions, aldol (B89426) reactions, or other base-catalyzed transformations, potentially offering unique reactivity or stereoselectivity compared to its non-fluorinated counterpart, N-methylpropan-1-amine. cymitquimica.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-fluoro-N-methylpropan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A widely used approach involves palladium-catalyzed cross-coupling reactions. For example, describes a scaled-up synthesis of a structurally related fluorinated amine (N-benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine) using Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (2 mol%) as catalysts, with Et₃N as a base in a pentane/EtOAc solvent system. Purification via flash column chromatography (SiO₂, 10–40% EtOAc in pentane) yielded 67% product . Key factors affecting yield include catalyst loading, solvent polarity, and the use of additives like aryl iodides to suppress side reactions.

| Synthesis Parameters | Conditions |

|---|---|

| Catalysts | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (2 mol%) |

| Base | Et₃N (3.3 equiv.) |

| Solvent System | Pentane/EtOAc gradient |

| Purification | Flash chromatography (SiO₂) |

| Yield | 67% |

Q. What analytical techniques are critical for characterizing this compound, and how can contradictory spectral data be resolved?

- Methodological Answer : Essential techniques include:

- ¹⁹F NMR : To confirm fluorine substitution and assess electronic environment.

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or GC-MS).

- TLC/HPLC : To monitor reaction progress and purity (e.g., Rf = 0.43 in 20% EtOAc/pentane in ) .

- Column Chromatography : For isolating isomers or byproducts (e.g., Biotage system in ).

- Contradictions in NMR or MS data may arise from residual solvents, isotopic interference (e.g., chlorine in MS), or rotameric equilibria. Redundant methods (e.g., 2D NMR or HRMS) and controlled drying (vacuum, 40°C) can resolve discrepancies .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions to synthesize fluorinated amines, and what mechanistic insights inform catalyst selection?

- Methodological Answer : Optimization strategies include:

- Additive Screening : Aryl iodides (e.g., 1-fluoro-3-iodobenzene in ) enhance reaction efficiency by stabilizing Pd intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of fluorinated intermediates.

- Catalyst Tuning : Bulky phosphine ligands (e.g., PPh₃) prevent Pd aggregation, while CuI accelerates oxidative addition.

- Mechanistic studies (e.g., kinetic isotope effects or DFT calculations) can clarify the role of transmetalation steps and fluorine’s electron-withdrawing effects on reaction kinetics .

Q. What are the stability profiles of this compound under varying storage conditions, and how does fluorine substitution impact degradation pathways?

- Methodological Answer :

- Stability Tests : Accelerated degradation studies (40°C/75% RH) and LC-MS monitoring can identify hydrolysis or oxidation products. Fluorine’s electronegativity may slow amine oxidation but increase susceptibility to nucleophilic attack at the β-carbon.

- Storage Recommendations : Anhydrous conditions (argon atmosphere, −20°C) and amber glass vials are advised to prevent photodegradation and moisture uptake, as per safety guidelines in and .

Q. How do researchers assess and mitigate the risk of N-nitrosamine formation in amine-containing compounds during synthesis and storage?

- Methodological Answer :

- Risk Assessment : Screen for nitrosating agents (e.g., nitrites, NOx gases) in reagents or water sources, as highlighted in .

- Mitigation Strategies :

- Use scavengers (e.g., ascorbic acid) to quench nitrosating species.

- Avoid secondary/tertiary amine contact with nitrite-containing buffers.

- Implement LC-MS/MS monitoring for nitrosamine traces (detection limit < 1 ppb).

Data Contradiction Analysis

- Example Scenario : Discrepant ¹H NMR integration ratios for methyl groups.

- Resolution :

Verify solvent purity (e.g., deuterated solvent proton signals).

Check for dynamic effects (e.g., hindered rotation causing signal splitting).

Cross-validate with ¹³C DEPT or HSQC to assign overlapping signals .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.